molecular formula C19H22N6 B1459961 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1217735-25-5

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1459961
CAS RN: 1217735-25-5
M. Wt: 334.4 g/mol
InChI Key: WXYHLZGFKWPBNJ-UHFFFAOYSA-N
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Description

The compound “5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine” is a complex organic molecule. It is part of the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Various strategies have been developed for the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic structure present in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound can undergo various reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the triazole ring and the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found on chemical databases .

Scientific Research Applications

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor , particularly for steel in acidic environments . The derivatives of the 1,2,4-triazole class, to which this compound belongs, have shown significant anticorrosive effects. They are effective in protecting steel surfaces from corrosion, which is crucial for extending the lifespan of industrial equipment.

Antimalarial Activity

Derivatives of this compound have been used as reactants for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is particularly important in the ongoing fight against malaria, as it provides a pathway to developing new antimalarial drugs.

Pharmacological Research

The compound has applications in pharmacological research, particularly in investigating the activity caused by binding to HIV TAR RNA . This research is vital for understanding the mechanisms of HIV infection and developing targeted therapies.

Synthesis of Heterocyclic Compounds

In the field of organic chemistry, this compound is used for the synthesis of various heterocyclic compounds . These compounds have diverse applications, including in the development of pharmaceuticals and agrochemicals.

Fatty Acid-Binding Protein Inhibition

The compound has been recognized for its potential to inhibit certain isoforms of fatty acid-binding proteins (FABPs) . FABP4 and FABP5 are targets for treating disorders such as dyslipidemia, coronary heart disease, and diabetes.

Chemical Processing of Organic Waste

Another application is in the chemical processing of organic waste . The compound can be derived from fatty acids, which are a byproduct of coconut oil processing, thus providing a sustainable method for waste utilization.

Future Directions

The future directions in the research of this compound could involve the development of more efficient synthesis methods, exploration of its biological activities, and its potential use in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of the compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cell types .

Biochemical Pathways

The compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-24(2)15-10-8-13(9-11-15)17-16(20)18(14-6-4-3-5-7-14)25-19(23-17)21-12-22-25/h3-12,16-18H,20H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYHLZGFKWPBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
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5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

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